6,8-Dibromo-2-methyl-4H-3,1-benzoxazin-4-one
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Overview
Description
6,8-Dibromo-2-methyl-4H-3,1-benzoxazin-4-one is a synthetic compound belonging to the benzoxazinone class. This compound is characterized by the presence of bromine atoms at the 6 and 8 positions, a methyl group at the 2 position, and a benzoxazinone core structure. It has been studied for its potential antimicrobial properties and its ability to inhibit the growth of certain bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-2-methyl-4H-3,1-benzoxazin-4-one typically involves the bromination of 2-methyl-4H-3,1-benzoxazin-4-one. The reaction is carried out by treating 2-methyl-4H-3,1-benzoxazin-4-one with bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2-methyl-4H-3,1-benzoxazin-4-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms at the 6 and 8 positions can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Various substituted benzoxazinone derivatives.
Oxidation Reactions: Oxidized benzoxazinone derivatives with additional functional groups.
Reduction Reactions: Reduced benzoxazinone derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6,8-dibromo-2-methyl-4H-3,1-benzoxazin-4-one involves its interaction with bacterial enzymes and proteins. The compound inhibits the growth of bacteria by interfering with essential biochemical pathways, leading to the disruption of cellular processes and ultimately cell death. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound affects the synthesis of bacterial cell walls and proteins .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4H-3,1-benzoxazin-4-one: Lacks the bromine atoms at the 6 and 8 positions.
6-Iodo-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: Contains iodine instead of bromine.
2-Phenyl-4H-3,1-benzoxazin-4-one: Contains a phenyl group instead of bromine atoms.
Uniqueness
6,8-Dibromo-2-methyl-4H-3,1-benzoxazin-4-one is unique due to the presence of bromine atoms at the 6 and 8 positions, which imparts distinct chemical and biological properties. The bromine atoms enhance the compound’s reactivity and its ability to form various derivatives through substitution reactions. Additionally, the compound’s antimicrobial properties make it a valuable candidate for further research and development in the field of medicine .
Properties
CAS No. |
40889-42-7 |
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Molecular Formula |
C9H5Br2NO2 |
Molecular Weight |
318.95 g/mol |
IUPAC Name |
6,8-dibromo-2-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C9H5Br2NO2/c1-4-12-8-6(9(13)14-4)2-5(10)3-7(8)11/h2-3H,1H3 |
InChI Key |
CXSLXQBVVGPWQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)O1 |
Origin of Product |
United States |
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